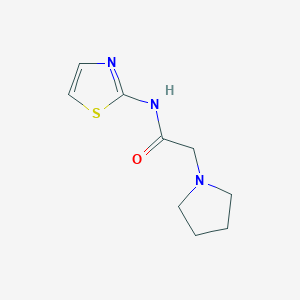
2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring and a thiazole ring, connected via an acetamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of pyrrolidine with thiazole-2-carboxylic acid, followed by the formation of the acetamide linkage. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
化学反应分析
Types of Reactions
2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-YL)-N-(1,3-thiazol-2-YL)ethanamide: Similar structure but with an ethanamide linkage.
2-(Pyrrolidin-1-YL)-N-(1,3-thiazol-2-YL)propionamide: Similar structure but with a propionamide linkage.
Uniqueness
2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide is unique due to its specific acetamide linkage, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C9H13N3OS |
|---|---|
分子量 |
211.29 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H13N3OS/c13-8(7-12-4-1-2-5-12)11-9-10-3-6-14-9/h3,6H,1-2,4-5,7H2,(H,10,11,13) |
InChI 键 |
FEPSQTDIFKWZCG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)NC2=NC=CS2 |
规范 SMILES |
C1CCN(C1)CC(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















